2-(1H-indazol-7-yl)acetic acid is an organic compound characterized by the presence of an indazole ring, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring. This compound is classified under the category of indazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities.
The compound can be synthesized through various chemical methods involving indazole precursors. Indazoles themselves are known for their potential pharmacological properties, including anti-inflammatory and anticancer activities. The classification of 2-(1H-indazol-7-yl)acetic acid falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.
The synthesis of 2-(1H-indazol-7-yl)acetic acid has been explored through several methodologies, primarily focusing on the formation of N-N bonds and subsequent reactions involving indazole derivatives. One notable approach involves the use of 3-amino-3-(2-nitroaryl)propanoic acids, which react under basic conditions with nucleophiles to yield various indazole acetic acid derivatives. This method allows for the introduction of different functional groups, enhancing the versatility of the synthesis process .
The synthesis typically involves:
The molecular structure of 2-(1H-indazol-7-yl)acetic acid can be described by its indazole core attached to an acetic acid moiety. The structural formula is represented as:
Key structural data includes:
2-(1H-indazol-7-yl)acetic acid participates in various chemical reactions, including:
The regioselectivity in these reactions often leads to the formation of different isomers (N-1 and N-2), influenced by factors such as solvent choice and reaction temperature .
The mechanism by which 2-(1H-indazol-7-yl)acetic acid exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in cellular pathways. Its structure suggests potential activity against various biological targets, possibly influencing signaling pathways related to inflammation or cancer progression.
Research indicates that similar indazole derivatives exhibit activity as inhibitors or modulators in biological systems, suggesting that 2-(1H-indazol-7-yl)acetic acid may follow analogous mechanisms.
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to characterize these properties accurately .
2-(1H-indazol-7-yl)acetic acid is primarily explored in medicinal chemistry for:
The compound's unique structure allows for modifications that could lead to derivatives with enhanced biological activity or specificity towards particular targets in therapeutic applications .
2-(1H-Indazol-7-yl)acetic acid (molecular formula: C₉H₈N₂O₂; SMILES: C1=CC2=C(C(=C1)CC(=O)O)NN=C2) belongs to the 7-isomer subclass where the acetic acid chain is attached to the benzo ring rather than the pyrrole-type nitrogen (Figure 1). This positioning creates a meta-relationship between the carboxylic acid and the indazole NH group, contrasting with the ortho-configuration in 1-yl and 2-yl isomers. The planar indazole core exhibits tautomerism between 1H- and 2H- forms, though X-ray analyses confirm 1H-tautomer dominance in crystalline states for carboxylic acid derivatives. This tautomeric preference stabilizes intermolecular hydrogen bonding networks critical for solid-state architecture and biological target engagement. [2] [3]
Table 1: Key Structural Descriptors of 2-(1H-Indazol-7-yl)acetic Acid
Property | Value/Descriptor | Experimental Method |
---|---|---|
Molecular weight | 176.17 g/mol | High-res MS |
Predicted CCS (Ų) | [M+H]+: 134.3; [M-H]-: 134.3 | Ion mobility spectrometry |
Hydrogen bond donors | 2 (indazole NH, carboxylic OH) | X-ray crystallography analogs |
Hydrogen bond acceptors | 3 (carboxylate O, N1, N2) | Computational modeling |
Dominant tautomer | 1H-indazole | NMR/X-ray of analogs [2] |
Electronic distributions calculated via density functional theory (DFT) reveal substantial polarization at C7, enhancing electrophilic substitution at this position. The acetic acid side chain adopts a conformation minimizing steric clash with H6 and H8, facilitated by rotational flexibility around the C7–CH₂ bond. This flexibility enables optimal orientation for protein binding or salt bridge formation—a feature exploited in protease inhibitor design. Crucially, the 7-isomer lacks the steric constraints observed in N1/N2-substituted analogs, permitting unhindered access to the heterocycle's hydrogen bonding sites. [2] [6]
Regiochemical variations significantly influence physicochemical behavior:
Table 2: Impact of Substituent Position on Synthetic Accessibility
Position | Relative Yield (%) | Major Isomer Ratio (N1:N2) | Chromatographic Separation Difficulty |
---|---|---|---|
N1/N2* | 45–99% [2] | 1.5:1 to 4:1 (N1 favored) | Moderate (silica gel) |
C3/C4 | 60–85% [6] | Not applicable | Low |
C7 | 68–89% [2] | Not applicable | High (requires HPLC) |
*N1/N2 alkylation yields positional isomers requiring separation
Early routes to 7-substituted indazoles relied on direct electrophilic substitution, but regioselectivity issues plagued these methods—C3 and C5 positions competed for electrophiles. The 1990s saw adoption of transition metal-catalyzed cross-coupling (e.g., Suzuki reactions) using 7-boronoindazole precursors, though boronic ester instability led to inconsistent yields (typically 40–65%). A breakthrough emerged with nucleophilic aromatic substitution (SNAr) strategies, where 7-fluoroindazoles underwent displacement with cyanide followed by hydrolysis, achieving 70–75% yields but requiring toxic reagents. [2] [6]
Table 3: Evolution of Synthetic Routes to 2-(1H-Indazol-7-yl)acetic Acid
Period | Dominant Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-2000 | Electrophilic alkylation | Chloroacetate/K₂CO₃ in DMF | 30–45% | Low regioselectivity (C5 vs C7) |
2000–2010 | Stille/Suzuki coupling | 7-Bromoindazole/Pd(PPh₃)₄ | 40–65% | Boronic ester instability |
2010–2020 | SNAr with cyanoacetate | 7-Fluoroindazole/NCCH₂CO₂Et, base | 65–75% | Cyanide handling, overalkylation |
Post-2020 | Cascade N–N bond formation | 3‐Amino‐3‐(2‐nitroaryl)propanoic acids | 82–89% | Limited substituent scope |
The pivotal advancement arrived post-2020 with cascade N–N bond-forming reactions under mild conditions. This transition-metal-free approach heats 3‐amino‐3‐(2‐nitroaryl)propanoic acids with nucleophiles/solvents under basic conditions, generating 23 novel indazole acetic acids including the 7-isomer in 82–89% yield. Key advantages include:
Separation science paralleled synthetic advances. Early chromatographic methods struggled to resolve 7-isomers from 5/6-contaminants due to similar Rf values. Modern HPLC with charged aerosol detection now achieves >99% purity using polar-embedded C18 phases (e.g., 65:35 water/acetonitrile + 0.1% formic acid). Crystallization remains challenging due to the compound's high aqueous solubility, though isopropanol/water mixtures (3:1) yield serviceable crystals for X-ray analysis. [2] [3]
Electronic and Steric Differentiation
The 7-isomer exhibits distinct electronic properties versus its positional counterparts:
Table 4: Spectroscopic and Electronic Comparison of Key Isomers
Isomer (CAS) | ¹H NMR (DMSO-d6, key proton) | vC=O IR (cm⁻¹) | Calculated Dipole (Debye) |
---|---|---|---|
2-(1H-Indazol-7-yl)acetic acid (82598988) | H8: δ 7.28 (s) | 1715 | 4.8 |
2-(1H-Indazol-1-yl)acetic acid (32829-25-7) | H4: δ 7.92 (d, J=8.4 Hz) | 1692 | 6.2 |
2-(1H-Indazol-3-yl)acetic acid (39103838) | H4: δ 8.11 (d, J=8.1 Hz) | 1701 | 7.1 |
2-(1H-Indazol-5-yl)acetic acid (39103838) | H6: δ 7.45 (s) | 1708 | 5.3 |
Hydrogen Bonding and Supramolecular Behavior
X-ray analyses of indazolyl acetic acids reveal isomer-dependent packing motifs:
Biological Relevance and Applications
While explicit biological data for 2-(1H-indazol-7-yl)acetic acid falls outside this analysis, its structural advantages inform application potential:
The 7-isomer's synthetic accessibility via modern cascade methods (Section 1.2) further prioritizes it over 5-yl and 6-yl analogs—which still require multi-step sequences—in high-throughput medicinal chemistry programs. [6]
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7